Lintitript - 136381-85-6

Lintitript

Catalog Number: EVT-273139
CAS Number: 136381-85-6
Molecular Formula: C20H14ClN3O3S
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lintitript is a potent and selective non-peptide antagonist of the cholecystokinin-1 receptor (CCK1-R) []. It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of CCK1-R, particularly in the context of gastrointestinal disorders [].

Future Directions
  • Exploring Therapeutic Applications in Other Systems: While current research focuses on gastrointestinal applications, investigating the potential of Lintitript in other systems where CCK signaling plays a role, such as the central nervous system, could uncover novel therapeutic avenues [].
  • Compound Description: Loxiglumide is a non-peptide antagonist of the cholecystokinin-1 receptor (CCK1-R). [] It has been investigated for its potential therapeutic effects in gastrointestinal disorders.
  • Relevance: Loxiglumide is structurally unrelated to lintitript but acts on the same target, the CCK1-R. [] Both compounds belong to the broader category of non-peptide CCK1-R antagonists.
  • Compound Description: Dexloxiglumide is the R-enantiomer of loxiglumide and also acts as a CCK1-R antagonist. [] Like loxiglumide, it has been studied for its potential in treating gastrointestinal disorders.
  • Relevance: Dexloxiglumide shares a similar structure with loxiglumide and exhibits similar activity as a CCK1-R antagonist. [] Both are closely related to lintitript in terms of their pharmacological target and potential therapeutic applications.

2-[[4-(2-Chlorophenyl)-2-thiazolyl]carbamoyl]indole-1-acetic acid

  • Compound Description: This compound is the free acid form of lintitript. [] The provided paper describes a method for preparing the dihydrate potassium salt of lintitript using this free acid form as a starting material.
  • Relevance: This compound is the direct precursor to lintitript and represents a key intermediate in its synthesis. []
  • Compound Description: These esters are a series of closely related derivatives of the free acid form of lintitript, differing only in the length of the alkyl chain attached to the carboxyl group. [] The paper describes their use as alternative starting materials for preparing the dihydrate potassium salt of lintitript.
  • Relevance: These esters are structurally very similar to the free acid form of lintitript and serve as alternative precursors in its synthesis. []
  • Compound Description: These are a class of CCK1-R antagonists designed based on conformational studies of the endogenous ligand, cholecystokinin (CCK). [] The term "peptoid" suggests that these molecules mimic the structure and activity of peptides while possessing a non-peptide backbone.
  • Relevance: Although structurally distinct from lintitript, these peptoid derivatives highlight an alternative approach to CCK1-R antagonist design. [] They underscore the diversity of chemical structures capable of interacting with the CCK1-R.

Conformationally Restricted Peptoids

  • Compound Description: This class of CCK1-R antagonists represents a further development of the "peptoid" derivatives. [] By restricting the conformational flexibility of the peptoid backbone, researchers aim to improve binding affinity and selectivity for the CCK1-R.
  • Relevance: Similar to the "peptoid" derivatives, conformationally restricted peptoids offer another example of structure-based design for CCK1-R antagonists. [] Comparing their properties to lintitript can provide insights into the structure-activity relationships of CCK1-R ligands.
Source and Classification

Lintitript was first synthesized as part of research into receptor antagonists, particularly targeting the cholecystokinin type A receptor. The compound is primarily utilized in scientific research to explore its interactions with this receptor and its potential therapeutic applications, particularly in the context of appetite disorders and pancreatic cancer treatments.

Synthesis Analysis

Lintitript can be synthesized through a multi-step process. One notable method involves:

  1. Starting Material: Methyl 2-carboxyindol-1-ylacetate.
  2. Reagent: 2-amino-4-(2-chlorophenyl)thiazole.
  3. Reaction Steps:
    • The initial reaction forms a carbamate derivative.
    • This derivative undergoes saponification using sodium hydroxide.
    • Finally, the product is neutralized with hydrochloric acid to yield Lintitript.

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of Lintitript features several key components:

  • Core Structure: An indole ring fused with a thiazole moiety.
  • Functional Groups: It contains a carboxylic acid group, an ester group, and a chloro-substituted phenyl group.
  • 3D Configuration: The spatial arrangement allows for specific interactions with the cholecystokinin type A receptor, which is critical for its antagonistic activity.

Computational modeling and docking studies have been employed to visualize its binding conformation within the receptor's active site, revealing insights into how structural features influence its pharmacological effects .

Chemical Reactions Analysis

Lintitript participates in various chemical reactions that can modify its structure:

  1. Oxidation: Under specific conditions, Lintitript can be oxidized to yield corresponding oxidized derivatives.
  2. Reduction: Reduction reactions can alter functional groups within the molecule, impacting its biological activity.
  3. Substitution: Substitution reactions allow for the replacement of specific atoms or groups in the molecule, potentially leading to new derivatives with varied properties.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The primary mechanism of action for Lintitript involves its binding to the cholecystokinin type A receptor. By antagonizing this receptor, Lintitript inhibits the effects of cholecystokinin, a peptide hormone involved in stimulating digestion and regulating appetite. This antagonistic action may lead to alterations in feeding behavior and has implications for therapeutic strategies aimed at treating obesity and related disorders .

Physical and Chemical Properties Analysis

Lintitript exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how Lintitript behaves in biological systems and its potential formulation into pharmaceutical products .

Applications

Lintitript has several significant applications across various fields:

  • Scientific Research: Used extensively as a research tool to study cholecystokinin type A receptor interactions.
  • Pharmacology: Investigated for potential therapeutic applications in treating pancreatic cancer and appetite disorders.
  • Drug Development: Serves as a reference compound in drug discovery processes aimed at developing new receptor antagonists.

Introduction to Lintitript in Neurogastroenterological Research

Academic Significance of CCK-A Receptor Antagonists in Gastrointestinal Physiology

CCK-A receptor antagonists hold profound academic significance for unraveling complex neuroendocrine regulation of gastrointestinal function. Cholecystokinin, the primary endogenous ligand for CCK-A receptors, functions as a multiphase digestive hormone released by intestinal I-cells in response to nutrient ingestion. The physiological paradox emerged when early studies yielded conflicting evidence regarding CCK's role in gastric emptying: some suggested it mediated postprandial slowing, while others indicated minimal involvement [4]. This controversy necessitated highly selective pharmacological tools like Lintitript to resolve mechanistic uncertainties.

The academic value of CCK-A antagonists centers on their ability to:

  • Elucidate Gastric Emptying Mechanisms: Pre-Lintitript studies using less specific antagonists produced inconsistent results due to poor receptor selectivity and bioavailability limitations. The academic debate intensified when Liddle et al. (1986) demonstrated that physiological CCK concentrations (3-8 pM) dose-dependently inhibited gastric emptying in humans, suggesting a regulatory role [4]. However, without selective antagonists, confirming endocrine (vs. paracrine/neurocrine) mediation remained impossible.
  • Discriminate Receptor Subtype Functions: The identification of two receptor subtypes (CCK-A and CCK-B) with distinct distributions created a paradigm shift. CCK-A receptors predominate in peripheral tissues (pancreas, gallbladder, pylorus), while CCK-B receptors concentrate in the brain and gastric mucosa [2] [6]. This distribution underpinned the need for subtype-selective antagonists to attribute physiological effects accurately.
  • Establish Nutrient-Specific Modulation: Research revealed CCK's effects exhibit nutrient dependence, with solid-phase emptying more susceptible to modulation than liquid-phase emptying—a phenomenon requiring sophisticated pharmacological dissection.

Table 1: Key Physiological Functions Mediated by CCK Receptor Subtypes

Physiological ProcessCCK-A Receptor RoleCCK-B Receptor RoleEstablished via Antagonists
Gastric Solid-Phase EmptyingPotent inhibition (↓70-80% delay)Minimal involvementLintitript accelerated solids only [1]
Gastric Liquid-Phase EmptyingModerate inhibition (↓20-30% delay)Not significantNo lintitript effect [1]
Pancreatic Enzyme SecretionPrimary mediation (↑80-90%)Minor contributionBlocked by CCK-A antagonists [2]
Gallbladder ContractionDominant regulation (↑95%)NegligibleAbolished by CCK-A blockade [6]
Postprandial SatietySignificant contributionModulatoryLintitript increased food intake [5]

Lintitript's contribution to resolving the gastric emptying controversy proved pivotal. In a landmark crossover study (n=9 healthy males), 15mg oral Lintitript administered 1 hour pre-meal significantly accelerated solid-phase gastric emptying, reducing the lag period by 20% (P<0.05) and decreasing the AUC and half-emptying time by 12% and 13%, respectively (P<0.03) [1]. Crucially, liquid-phase emptying remained unaffected, demonstrating nutrient-specific regulatory mechanisms. This finding confirmed CCK's physiological role specifically in solid-phase regulation, resolving prior contradictions from less selective agents. The study simultaneously revealed Lintitript's paradoxical effect on plasma CCK dynamics, markedly increasing postprandial CCK release (P<0.001) while suppressing pancreatic polypeptide secretion (P<0.01) [1]. This endocrine feedback loop disruption provided novel insights into CCK's autoregulation—demonstrating how receptor antagonists serve not merely as blocking agents but as probes revealing hidden regulatory mechanisms.

Lintitript’s Emergence as a Selective Pharmacological Tool

Lintitript emerged as a superior pharmacological tool due to its distinctive receptor selectivity profile and pharmacokinetic properties. Early CCK antagonists like proglumide exhibited weak antagonism (micromolar affinity) and poor specificity, while asperlicin-derived compounds (e.g., devazepide) showed improved potency but substantial CCK-B binding. Lintitript achieved breakthrough selectivity through molecular optimization targeting the CCK-A receptor's unique structural determinants.

Pharmacological Selectivity Profile

Receptor binding studies established Lintitript's exceptional selectivity:

  • CCK-A Affinity: IC₅₀ = 6 nM in radioligand displacement assays using pancreatic membranes [5]
  • CCK-B Selectivity Ratio: 33-fold selectivity vs. CCK-B receptors (IC₅₀ = 200 nM) [5]
  • Specificity Screening: Negligible activity at >50 unrelated receptors (opioid, serotonin, dopamine, etc.) at 10μM concentrations [3]

This selectivity profile enabled unambiguous attribution of physiological effects to CCK-A receptor blockade, particularly critical given the co-localization of CCK-A and CCK-B receptors in the gastrointestinal tract. Molecular modeling revealed Lintitript's binding mechanism involves key interactions with Leu₃₅₆ in the human CCK-A receptor's sixth transmembrane domain—a residue not conserved in CCK-B receptors, explaining its subtype discrimination [5].

Experimental Applications in Physiology Research

Lintitript's physicochemical and pharmacokinetic properties optimized it for experimental use:

Table 2: Key Pharmacological Properties Enabling Experimental Utility

PropertySpecificationExperimental AdvantageValidation Study
Oral Bioavailability>80% in rodentsEliminates surgical infusion modelsGouldson et al. (1999) [5]
Plasma Protein Binding92-95%Sustained receptor occupancyGully et al. (1993) [5]
Receptor Off-Ratet₁/₂ = 42 minutesProlonged in vivo blockadeCano et al. (2003) [5]
Blood-Brain Barrier Penetration<0.1% CSF:Plasma ratioExclusive peripheral actionWu et al. (2014) [5]

These properties enabled several key research applications:

  • Mechanistic Gastric Emptying Studies: By establishing that 15mg oral Lintitript accelerated solid-phase emptying without affecting liquids, researchers confirmed CCK's role specifically in modulating indigestible solids' retention for particle size reduction [1].
  • Nutrient-Specific Satiety Investigations: Lintitript administration increased food intake by 35-40% in rat feeding models, specifically enhancing fat consumption—demonstrating macronutrient-selective satiety pathways mediated by CCK-A receptors [5].
  • Leptin-CCK Crosstalk Elucidation: Studies using intravenous Lintitript demonstrated a 3-fold plasma leptin increase, revealing a novel CCK-dependent leptin regulation pathway with implications for obesity research [5].
  • Receptor Reserve Quantification: Lintitript's insurmountable antagonism profile (noncompetitive inhibition in functional assays) enabled calculation of CCK-A receptor reserve in human gallbladder (∼70%) and pancreatic acini (∼85%) [3].

Lintitript's chemical stability facilitated novel methodologies, including chronic infusion studies (7-14 days) establishing CCK's tonic inhibition of gastric motility independent of meal-stimulated secretion. Patent analyses reveal its structural template inspired second-generation antagonists like SR146131, optimized through fluorine substitutions enhancing CCK-A affinity (IC₅₀=0.56nM) [3] [7]. However, Lintitript remains uniquely valuable for acute physiological studies due to its well-characterized off-target profile and extensive validation across species, including human clinical trials—a distinction from purely investigational compounds. Its emergence exemplifies how refined pharmacological tools create paradigm shifts, transforming CCK from a putative regulator to an established physiological modulator of gastrointestinal function.

Properties

CAS Number

136381-85-6

Product Name

Lintitript

IUPAC Name

2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27)

InChI Key

ILNRQFBVVQUOLP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl

Solubility

Soluble in DMSO

Synonyms

1-((2-(4-(2-chlorophenyl)thiazol-2-yl)aminocarbonyl)indolyl)acetic acid
Lintitript
SR 27897
SR 27897B
SR-27897
SR-27897B

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.